molecular formula C9H8N2S2 B2669691 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole CAS No. 147123-18-0

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2669691
CAS No.: 147123-18-0
M. Wt: 208.3
InChI Key: BGRSUEVIZNLPGR-UHFFFAOYSA-N
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Description

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group at the 4-position and a phenylsulfanyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate, followed by cyclization with methyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methyl and phenylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: 4-Methyl-5-(phenylsulfonyl)-1,2,3-thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other thiadiazole derivatives such as:

    4-Methyl-5-(phenylsulfonyl)-1,2,3-thiadiazole: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.

    4-Methyl-5-(phenylthio)-1,2,3-thiadiazole: Similar to the phenylsulfanyl derivative but with a thioether linkage, which can influence its chemical properties.

    4-Methyl-5-(phenylamino)-1,2,3-thiadiazole: Contains an amino group, which can significantly alter its electronic properties and reactivity.

Properties

IUPAC Name

4-methyl-5-phenylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRSUEVIZNLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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